3,4-(Ethylenedioxy)-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-(Ethylenedioxy)-3'-iodobenzophenone (EDIBP) is a synthetic compound that has been studied for its potential applications in scientific research and development. It is a derivative of benzophenone, a hydrocarbon that is found in many organic compounds, and is also known as 3,4-diethyl-3'-iodobenzophenone. EDIBP has been studied for its potential use in a variety of research applications, including organic synthesis, materials science, and drug development.
Scientific research applications
Synthesis and Characterization of Derivatives
One notable application of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives is in the synthesis and characterization of novel photoluminescent materials. For instance, derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized, leading to the formation of compounds with potential applications in photoluminescent devices. These materials exhibit blue to red emission, indicating their utility in creating advanced photonic and electronic materials (Pepitone, Hardaker, & Gregory, 2003).
DNA/RNA Binding Properties and Biological Activity
The 3,4-ethylenedioxy-extension of thiophene core in bisbenzimidazole amidines has shown pronounced affinity towards ds-DNA and ds-RNA, leading to strong thermal stabilization effects. These compounds display moderate to strong antiproliferative effects on various carcinoma cell lines, indicating their significance in biomedical research related to cancer therapy (Stolić et al., 2009).
Electrocatalytic and Electrochromic Applications
Derivatives of 3,4-(Ethylenedioxy)-3'-iodobenzophenone have been explored for their electrocatalytic and electrochromic properties. For example, poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes have demonstrated significant electrochemical behavior in the electro-oxidation of chlorophenols, suggesting applications in environmental monitoring and remediation (Pigani et al., 2007). Similarly, electropolymerized films of 3,4-ethylenedioxy-substituted conducting polymers have shown promising electrocatalytic activity towards various organic compounds, hinting at their potential in energy storage and conversion technologies (Rodríguez-Calero et al., 2011).
Antioxidant and Antimicrobial Activities
The investigation into the antimicrobial and antioxidant properties of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives has also yielded positive results. Some synthesized compounds have displayed significant antimicrobial activity against a range of bacterial and fungal strains, as well as potent antioxidant capabilities, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPPXVJPBJPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415444 |
Source
|
Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
CAS RN |
878969-65-4 |
Source
|
Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.